molecular formula C18H21N3O4 B6492595 N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide CAS No. 899730-54-2

N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide

Cat. No. B6492595
CAS RN: 899730-54-2
M. Wt: 343.4 g/mol
InChI Key: WVNUCQAPHUHFOJ-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide, also known as NCED, is a synthetic compound that has recently been studied for its potential applications in scientific research and laboratory experiments. NCED is an organic compound with a molecular weight of 339.4 g/mol. It has a melting point of 93°C and a boiling point of 300°C. NCED is soluble in water and has a solubility of 0.3 g/L in water.

Mechanism of Action

The mechanism of action of N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is not completely understood. However, it is believed that N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide acts as a substrate for GST and ALDH, allowing them to catalyze their respective reactions. Additionally, it is thought that N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide may also act as an inhibitor of certain enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide are not well understood. However, it has been observed that N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide can inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has been shown to increase the activity of GST and ALDH, suggesting that it may have a role in the detoxification of xenobiotics and carcinogens.

Advantages and Limitations for Lab Experiments

N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in water, making it easy to use in aqueous solutions. Additionally, N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has been shown to be an effective substrate for GST and ALDH, making it useful for studying the activity of these enzymes. However, N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide may also have some limitations for use in laboratory experiments. For example, it is not known if N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has any toxic effects on cells or organisms, and it is not known if it can be used in vivo.

Future Directions

There are several potential future directions for the study of N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to determine the safety and efficacy of N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide for use in vivo. Finally, further research is needed to investigate the potential applications of N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide in the pharmaceutical and biomedical fields.

Synthesis Methods

N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide can be synthesized by a two-step process. The first step involves the reaction of 2-cyanophenol with 1,4-dioxaspiro[4.5]decane in the presence of a base catalyst, such as potassium carbonate. This reaction yields the intermediate product, which is then reacted with ethylenediamine in the presence of a Lewis acid catalyst, such as zinc chloride. This reaction yields the final product, N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide.

Scientific Research Applications

N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme glutathione S-transferase (GST), which is an important enzyme involved in the detoxification of xenobiotics and carcinogens. N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has also been used as a substrate for the enzyme aldehyde dehydrogenase (ALDH), which is involved in the metabolism of alcohols and aldehydes.

properties

IUPAC Name

N'-(2-cyanophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c19-10-13-6-2-3-7-15(13)21-17(23)16(22)20-11-14-12-24-18(25-14)8-4-1-5-9-18/h2-3,6-7,14H,1,4-5,8-9,11-12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNUCQAPHUHFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide

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